molecular formula C24H21FN2O2S B2667716 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 1251547-56-4

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2667716
CAS No.: 1251547-56-4
M. Wt: 420.5
InChI Key: AMGPXWLOYYQPPJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Cyclopropane-carboxamide core: A cyclopropane ring fused to a carboxamide group, providing steric constraint and metabolic stability.

Cyclopropane ring formation via carbene addition or cyclopropanation of alkenes, as seen in the preparation of N,N-diethyl-1-phenylcyclopropane derivatives .

Thiophene-2-carbonyl introduction via acylation reactions, similar to trifluoroacetyl group incorporation in sulfonamide derivatives .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c25-19-6-4-18(5-7-19)24(10-11-24)23(29)26-20-8-3-16-9-12-27(15-17(16)14-20)22(28)21-2-1-13-30-21/h1-8,13-14H,9-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGPXWLOYYQPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the cyclopropane carboxamide core: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a catalyst.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative is introduced to the cyclopropane core.

    Attachment of the thiophene-2-carbonyl group: This can be done through an acylation reaction, where the thiophene-2-carbonyl chloride reacts with the intermediate compound.

    Final assembly: The final step involves coupling the tetrahydroisoquinoline moiety to the intermediate product through an amide bond formation.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Key Features Molecular Weight (g/mol) Functional Groups Reported Applications
Target Compound Cyclopropane-carboxamide, tetrahydroisoquinoline, thiophene-2-carbonyl, 4-fluorophenyl ~433* Amide, carbonyl, fluorophenyl Not explicitly stated (inferred CNS/kinase target)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamide, 4-methoxyphenoxy, cyclopropane 325 Ether, amide, cyclopropane Synthetic intermediate
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Trifluoroacetyl, sulfonamide, cyclopropylethyl, fluorophenyl ~494* Sulfonamide, trifluoroacetyl, fluorophenyl Acyl-CoA monoacylglycerol acyltransferase inhibitor
Cyclanilide Cyclopropanecarboxylic acid, dichlorophenylamino ~256 Carboxylic acid, dichlorophenyl Plant growth regulator (pesticide)

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Fluorophenyl vs. Methoxyphenoxy: The 4-fluorophenyl group in the target compound enhances metabolic stability and electron-deficient aromatic interactions compared to the 4-methoxyphenoxy group in , which may increase oxidative metabolism.
  • Thiophene-2-carbonyl vs. Trifluoroacetyl : The thiophene moiety introduces sulfur-based hydrogen bonding and aromaticity, differing from the electron-withdrawing trifluoroacetyl group in , which may alter target selectivity.
  • Sulfonamide vs. Carboxamide : Sulfonamide groups (as in ) generally improve solubility and bioavailability compared to carboxamides but may reduce membrane permeability.

Pharmacological Implications

  • The cyclopropane ring may confer rigidity, mimicking bioactive conformations of natural substrates, as seen in cyclanilide’s role in plant hormone regulation .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide , with a CAS number of 1251547-56-4, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24_{24}H21_{21}FN2_2O2_2S
  • Molecular Weight : 420.5 g/mol
  • Structural Features : The compound features a cyclopropanecarboxamide moiety linked to a tetrahydroisoquinoline structure and a thiophene carbonyl group, which may contribute to its biological activity.
PropertyValue
CAS Number1251547-56-4
Molecular Weight420.5 g/mol
Molecular FormulaC24_{24}H21_{21}FN2_2O2_2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, potentially involving enzyme inhibition or receptor modulation. The presence of the fluorophenyl and thiophene groups may enhance binding affinity to specific targets, leading to pronounced pharmacological effects.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant anti-cancer properties. For instance:

  • Apoptosis Induction : Compounds structurally related to tetrahydroisoquinolines have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and alterations in the Bax/Bcl-2 ratio .
  • Antitumor Activity : In vivo studies have demonstrated that related compounds can effectively delay tumor growth in xenograft models without significant toxicity .

Case Studies and Research Findings

  • Study on Apoptosis : A study investigating the apoptosis-inducing properties of similar tetrahydroisoquinoline derivatives found that they activated caspases and increased TUNEL staining in tumor tissues, indicating effective induction of programmed cell death .
  • In Vivo Efficacy : Another study reported that a compound with structural similarities exhibited significant antitumor activity in models of leukemia and breast cancer, suggesting that the compound's mechanism may be applicable across different cancer types .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds has shown high oral bioavailability and favorable distribution characteristics in animal models, which could be indicative of similar properties for the target compound.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Apoptosis InductionInduces apoptosis in cancer cells via caspase activation
Antitumor ActivityDelays tumor growth in xenograft models
PharmacokineticsHigh oral bioavailability observed

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